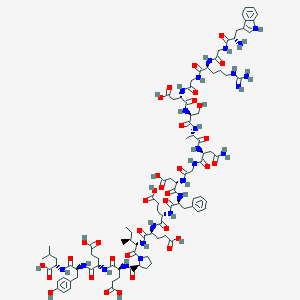![molecular formula C8H6N2O2 B142033 Acide 1H-pyrrolo[2,3-b]pyridine-2-carboxylique CAS No. 136818-50-3](/img/structure/B142033.png)
Acide 1H-pyrrolo[2,3-b]pyridine-2-carboxylique
Vue d'ensemble
Description
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid (1H-PP) is a heterocyclic compound which belongs to the family of pyrrolopyridine carboxylic acids. It is a white crystalline solid that is soluble in polar organic solvents such as methanol, ethanol, and acetone. 1H-PP has been studied extensively in the laboratory due to its potential applications in organic synthesis, medicinal chemistry, and materials science.
Applications De Recherche Scientifique
Blocs de construction hétérocycliques
“Acide 1H-pyrrolo[2,3-b]pyridine-2-carboxylique” est utilisé comme un bloc de construction hétérocyclique dans le domaine de la chimie organique . Ces blocs de construction sont essentiels pour la synthèse de molécules organiques complexes, qui sont souvent utilisées dans les produits pharmaceutiques et d'autres industries chimiques .
Synthèse de dérivés
Ce composé est utilisé dans la synthèse de ses dérivés . Ces dérivés peuvent avoir des propriétés différentes et peuvent être utilisés dans divers domaines de la recherche .
Évaluation biologique
“this compound” et ses dérivés ont été évalués pour leurs activités biologiques . Par exemple, certains dérivés ont été trouvés pour améliorer les activités du FGFR , qui sont importants dans la croissance et la division cellulaire .
Recherche sur le cancer
Ce composé a été utilisé dans la recherche sur le cancer . Par exemple, l'un des dérivés de ce composé, appelé composé 4h, a été évalué pour son effet sur les capacités de migration et d'invasion des cellules 4T1
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Activation of FGFR-dependent signaling pathways can facilitate cancer initiation, progression, and resistance to cancer therapy .
Pharmacokinetics
It’s worth noting that the compound’s low molecular weight could be beneficial to its bioavailability .
Result of Action
In vitro, 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, it also significantly inhibited the migration and invasion of 4T1 cells .
Analyse Biochimique
Biochemical Properties
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), inhibiting their activity and thereby affecting various cellular processes . The compound’s interaction with FGFRs involves binding to the receptor’s active site, preventing the phosphorylation of downstream signaling molecules. Additionally, 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid has been found to interact with other proteins and biomolecules, further influencing cellular functions.
Cellular Effects
The effects of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid on various cell types and cellular processes are profound. In cancer cells, for instance, the compound has been shown to inhibit cell proliferation and induce apoptosis . This is achieved through the inhibition of FGFR signaling pathways, which are often upregulated in cancer cells. Furthermore, 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid affects cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular functions and reduced tumor growth.
Molecular Mechanism
At the molecular level, 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of FGFRs, inhibiting their kinase activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the FGFR signaling pathway, leading to reduced cell proliferation and increased apoptosis. Additionally, 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid may interact with other enzymes and proteins, further modulating cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid remains stable under specific conditions, maintaining its inhibitory activity over extended periods . Degradation products may form under certain conditions, potentially affecting the compound’s efficacy and safety.
Dosage Effects in Animal Models
The effects of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR signaling and reduces tumor growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of active and inactive metabolites, which may influence the compound’s overall efficacy and safety. Additionally, 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid may affect metabolic flux and metabolite levels, further modulating cellular functions.
Transport and Distribution
The transport and distribution of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid within cells and tissues are critical factors influencing its activity and efficacy. The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and accumulation in target tissues . Once inside the cells, 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid may localize to specific compartments, where it exerts its inhibitory effects on FGFR signaling and other cellular processes.
Subcellular Localization
The subcellular localization of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid may localize to the cytoplasm or nucleus, where it interacts with FGFRs and other biomolecules to modulate cellular functions. Understanding the subcellular localization of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid is crucial for optimizing its therapeutic potential.
Propriétés
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-4-5-2-1-3-9-7(5)10-6/h1-4H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMRZBGFYBCTLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=C2)C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428006 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
136818-50-3 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-amino-4H-benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile](/img/structure/B141959.png)
![Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B141963.png)









